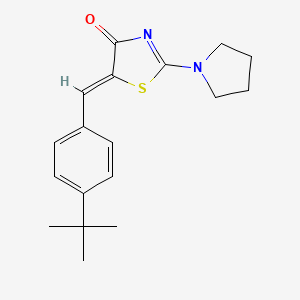![molecular formula C12H16N4O3 B5539190 3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione" involves complex organic reactions. A notable method involves the reaction of 3-amino-5-methylisoxazole with chloroacetyl chloride followed by treatment with aryl isothiocyanates, leading to key intermediates. These intermediates undergo cyclocondensation and cycloaddition to yield novel isoxazolyl dithia-diazaspiro nonanes and oxa-thia-triazaspiro nonenes, showcasing the chemical versatility of this class of compounds (Rajanarendar et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, reveals a spirohydantoin architecture optimized through systematic introduction of functional groups to achieve desired pharmacokinetic and pharmacodynamic profiles. High-throughput experimentation techniques have facilitated rapid structure-activity relationship (SAR) analysis, contributing to the understanding of their molecular framework and optimization for biological activity (Vachal et al., 2012).
Chemical Reactions and Properties
Compounds within this family exhibit a variety of chemical reactions, including N-alkoxyalkylpiperidine hydantoins obtained via the Strecker reaction, demonstrating their myelostimulating activity in specific biological contexts. Such activities highlight the chemical reactivity and potential therapeutic applications of these compounds (Yu et al., 2018).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, have been elucidated for compounds like 1,4-diazaspiro[4.5]decane-2,3-dione. The distinct hydrogen bonding and co-operative arrangements contribute to their stability and potential for further chemical modification (Staško et al., 2002).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their interactions with biological systems, as seen in their antibacterial, antifungal, and anticancer activities. These interactions are influenced by the structural features of the compounds, such as the presence of isoxazolyl groups and the specific configurations of the spiro- and azaspiro rings. The synthesis of derivatives with varying functional groups has demonstrated significant biological activity against various microbial and cancer cell lines, underlining the importance of structural modification in enhancing biological efficacy (Rajanarendar et al., 2010).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound, also known by its systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, exhibits a unique structure with two connected rings. It has been studied for its crystal structure, which includes a piperazine-2,5-dione ring and a five-membered ring. Understanding its crystal structure helps in the development of advanced materials and pharmaceuticals (Rohlíček et al., 2010).
Antimicrobial Applications
Research has indicated the potential of derivatives of this compound for antimicrobial applications. N-Halamine-coated cotton, incorporating a related compound, showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its use in healthcare and sanitation contexts (Ren et al., 2009).
Chemical Synthesis and Biological Activity
The compound and its derivatives have been synthesized and evaluated for biological activity. Novel isoxazolyl derivatives were synthesized, showing significant biological activity against standard strains, highlighting its potential in pharmacology and biochemistry (Rajanarendar et al., 2010).
Hypoglycemic Activity
Studies have explored its derivatives for hypoglycemic activity. Spiroimidazolidine-2,4-diones, derived from this compound, showed excellent hypoglycemic activity in in-vivo studies, indicating potential applications in diabetes treatment (Iqbal et al., 2012).
Anticancer Potential
Research into 1-thia-4-azaspiro[4.5]decane derivatives, closely related to the compound , revealed moderate to high anticancer activities against various cancer cell lines. This demonstrates its potential in oncology research and therapy development (Flefel et al., 2017).
Propiedades
IUPAC Name |
3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)7-16-10(17)12(14-11(16)18)2-4-13-5-3-12/h6,13H,2-5,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWBFFBTXMJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)